Motilin-(1-11) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

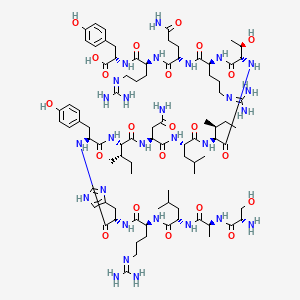

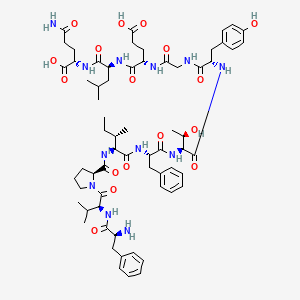

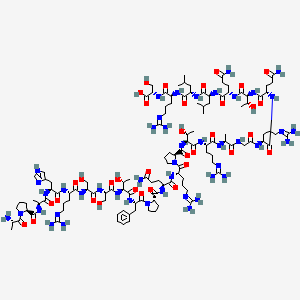

Motilin-(1-11) (human) is a 22-amino acid polypeptide hormone encoded by the MLN gene in humans It belongs to the motilin family and plays a crucial role in gastrointestinal motility

Preparation Methods

Synthetic Routes::

- Motilin-(1-11) (human) is a synthetic fragment derived from the full-length human motilin peptide.

- The synthetic route involves assembling the amino acids in the correct sequence using solid-phase peptide synthesis (SPPS) techniques.

- Specific reaction conditions for the synthesis of motilin-(1-11) may vary, but SPPS typically involves coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

- Deprotection steps remove the protecting groups, yielding the final peptide.

- While motilin-(1-11) is primarily used for research purposes, there is no large-scale industrial production of this specific fragment.

Chemical Reactions Analysis

Reactions::

- Motilin-(1-11) is relatively stable due to its short length. It does not undergo extensive chemical reactions.

- it may participate in hydrolysis reactions under certain conditions.

DCC/DIC: Used for peptide bond formation during SPPS.

TFA (trifluoroacetic acid): Commonly used for deprotection.

- The primary product is the motilin-(1-11) peptide itself.

Scientific Research Applications

Motilin-(1-11) has several research applications:

Gastrointestinal Motility Studies: Investigating its role in regulating gut motility.

Hunger Signaling: Fluctuations in plasma motilin levels signal hunger.

Drug Development: Studying motilin-related compounds for potential therapeutic applications.

Mechanism of Action

- Motilin interacts with specific receptors (e.g., motilin receptor (MLNR) ) in the gastrointestinal tract.

- Activation of MLNR leads to smooth muscle contractions, promoting peristalsis and facilitating food movement.

Comparison with Similar Compounds

- Motilin-(1-11) is unique due to its specific sequence and function.

- Similar compounds include full-length motilin and related peptides.

Properties

Molecular Formula |

C65H92N12O17 |

|---|---|

Molecular Weight |

1313.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H92N12O17/c1-8-37(6)54(75-61(89)49-20-15-29-77(49)64(92)53(36(4)5)74-56(84)43(66)31-39-16-11-9-12-17-39)62(90)73-48(32-40-18-13-10-14-19-40)60(88)76-55(38(7)78)63(91)72-47(33-41-21-23-42(79)24-22-41)57(85)68-34-51(81)69-44(26-28-52(82)83)58(86)71-46(30-35(2)3)59(87)70-45(65(93)94)25-27-50(67)80/h9-14,16-19,21-24,35-38,43-49,53-55,78-79H,8,15,20,25-34,66H2,1-7H3,(H2,67,80)(H,68,85)(H,69,81)(H,70,87)(H,71,86)(H,72,91)(H,73,90)(H,74,84)(H,75,89)(H,76,88)(H,82,83)(H,93,94)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-/m0/s1 |

InChI Key |

NIJZPHVXEFJULR-XUPMJSFCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)